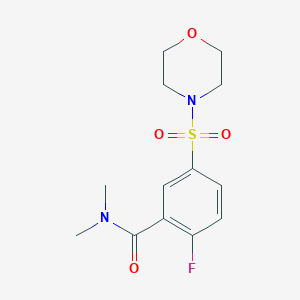![molecular formula C12H16ClN3OS2 B5727988 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide, also known as CCT007093, is a small molecule inhibitor that has been widely used in scientific research studies. It was first synthesized in 2009 by scientists at the University of Dundee, UK. CCT007093 has shown promising results in various preclinical studies as an anticancer agent, making it a potential candidate for further development.
Wirkmechanismus
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide exerts its anticancer activity by inhibiting the activity of CK2, a protein kinase that is overexpressed in many types of cancer. CK2 plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide leads to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been shown to inhibit the activity of CK2, which plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide leads to the induction of apoptosis in cancer cells. 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been found to be selective for CK2, with no significant inhibition of other protein kinases. It has also been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been found to be selective for CK2, with no significant inhibition of other protein kinases. It has also been shown to have minimal toxicity in normal cells. However, 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide in scientific research. One potential direction is the development of more potent and selective inhibitors of CK2. Another direction is the investigation of the use of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide in combination with other anticancer agents to enhance its efficacy. Additionally, the use of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide in animal models of cancer could provide valuable information on its potential as a cancer therapy. Finally, the investigation of the mechanism of action of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide could provide insights into the role of CK2 in cancer and other cellular processes.
Synthesemethoden
The synthesis of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide involves the reaction of 5-chloro-2-thiophene carboxylic acid with cyclohexylamine to form 5-chloro-2-thiophene carboxamide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate to form the hydrazide. Finally, the reaction with carbon disulfide leads to the formation of the target compound, 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been widely used in scientific research studies as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-[(5-chlorothiophene-2-carbonyl)amino]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS2/c13-10-7-6-9(19-10)11(17)15-16-12(18)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEZHYGLTVMWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5727956.png)
![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)



![6-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5728007.png)
![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)